molecular formula C33H34Cl2N4O7 B1684225 Becatecarin CAS No. 119673-08-4

Becatecarin

Cat. No. B1684225
M. Wt: 669.5 g/mol
InChI Key: JSKFWUPVIZYJMR-UDOAKELVSA-N
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Description

Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin . It is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival .


Synthesis Analysis

Becatecarin is a derivative of rebeccamycin . The parent compound, rebeccamycin, was isolated from the actinomycete Saccharothrix aerocoligenes and was shown to inhibit topoisomerase I and II, but its poor water solubility precluded its clinical use, leading to the synthesis of the water-soluble analog, becatecarin .


Molecular Structure Analysis

The molecular formula of Becatecarin is C33H34Cl2N4O7 . The average mass is 669.552 Da and the monoisotopic mass is 668.180481 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Becatecarin are not detailed in the search results, it is known that Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex .


Physical And Chemical Properties Analysis

Becatecarin has a molecular weight of 669.5 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Becatecarin and Cancer Resistance Mechanisms

Research has shown that Becatecarin, a topoisomerase inhibitor, interacts with the ATP-binding cassette transporter ABCG2, which is known for its role in drug resistance. Becatecarin competes with substrates for ABCG2 binding, stimulates ATPase activity, and inhibits ABCG2-mediated transport at concentrations above 10 μM. This interaction suggests that Becatecarin not only serves as a substrate for ABCG2 but can also induce its expression in lung carcinoma cells, potentially influencing drug resistance mechanisms in cancer treatment (Robey et al., 2009).

Becatecarin in Clinical Trials for Small Cell Lung Cancer

A phase-II trial investigated the efficacy of Becatecarin in patients with relapsed "sensitive" small cell lung cancer (SCLC). Despite the poor prognosis associated with relapsed SCLC, Becatecarin showed single-agent activity with manageable toxicities. However, the trial concluded that Becatecarin is unlikely to outperform existing treatments for SCLC, highlighting the need for further research to better understand and enhance the therapeutic potential of Becatecarin in cancer treatment (Schwandt et al., 2012).

properties

IUPAC Name

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3/t19-,28-,29-,30-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFWUPVIZYJMR-UDOAKELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)OC)O)O)C(=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869635
Record name Becatecarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Becatecarin is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis.
Record name Becatecarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Becatecarin

CAS RN

119673-08-4
Record name NSC 655649
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119673-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Becatecarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119673084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Becatecarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Becatecarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BECATECARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A60X6MBU6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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